Amfenac sodium
CAS No.: 61941-56-8
Cat. No.: VC0518389
Molecular Formula: C15H13NNaO3
Molecular Weight: 278.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61941-56-8 |
|---|---|
| Molecular Formula | C15H13NNaO3 |
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | sodium;2-(2-amino-3-benzoylphenyl)acetate |
| Standard InChI | InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18); |
| Standard InChI Key | QRYDDDQWSURCQI-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Amfenac sodium, systematically named sodium 2-(2-amino-3-benzoylphenyl)acetate hydrate, possesses a molecular formula of C15H13NNaO4·H2O and a molecular weight of 295.26 g/mol . The anhydrous form of the compound has a molecular weight of 277.27 g/mol, with the hydrate contributing an additional 18.02 g/mol . Its structure comprises a benzophenone moiety linked to an acetamide group, stabilized by a sodium ion and water molecule in the crystalline form .
Structural Characteristics
The 2D structure features a central benzene ring substituted with an amino group at position 2, a benzoyl group at position 3, and an acetate group at position 1 (Figure 1) . The sodium ion forms an ionic bond with the carboxylate oxygen, enhancing solubility in polar solvents . X-ray crystallography studies of the 3D conformation reveal a planar arrangement of the benzophenone system, which facilitates optimal interaction with the hydrophobic pocket of COX enzymes .
Physicochemical Parameters
Amfenac sodium exhibits a melting point of 242–244°C, indicative of strong ionic and hydrogen-bonding interactions in the solid state . It demonstrates limited solubility in methanol (slightly soluble) and water (1.2 mg/mL at 25°C), necessitating formulation adjustments for clinical use . The compound’s logP value of 1.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for effective tissue penetration .
Table 1: Physicochemical Properties of Amfenac Sodium
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H13NNaO4·H2O | |
| Molecular Weight | 295.26 g/mol | |
| Melting Point | 242–244°C | |
| Solubility in Water | 1.2 mg/mL at 25°C | |
| logP | 1.8 |
Pharmacological Mechanism of Action
Amfenac sodium exerts its therapeutic effects through reversible inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins . Unlike traditional NSAIDs such as ibuprofen, Amfenac sodium demonstrates a 15-fold selectivity for COX-2 over COX-1, reducing the risk of gastric mucosal damage associated with COX-1 inhibition .
COX Isoform Selectivity
In vitro assays using human recombinant COX isoforms reveal an IC50 of 0.8 μM for COX-2 compared to 12.3 μM for COX-1 . This selectivity arises from the compound’s ability to occupy the larger hydrophobic side pocket of COX-2, a region absent in COX-1 due to steric hindrance from valine residues . Molecular dynamics simulations suggest that the benzophenone moiety forms π-π interactions with Tyr385 and Ser530 in the COX-2 active site, stabilizing the enzyme-inhibitor complex .
Downstream Effects on Prostaglandin Synthesis
By inhibiting COX-2, Amfenac sodium reduces prostaglandin E2 (PGE2) synthesis by 85% in lipopolysaccharide-stimulated macrophages at 10 μM concentrations . This suppression decreases vasodilation, edema, and nociceptor sensitization at inflammatory sites . Notably, the compound spares COX-1-derived prostaglandins in gastric mucosa by 70%, explaining its improved gastrointestinal tolerability in preclinical models .
Pharmacokinetic Profile
Amfenac sodium’s pharmacokinetics vary significantly by route of administration, with ocular delivery showing preferential distribution to anterior eye structures .
Ocular Pharmacokinetics
A single 1-drop (0.1 mL) ocular dose in humans achieves a Cmax of 205.3 ng/mL in aqueous humor within 2 hours, with an area under the curve (AUC) of 331.1 ng·h/mL . The elimination half-life in ocular tissues is 3.2 hours, supporting twice-daily dosing for postoperative inflammation . Systemic absorption is minimal, with plasma concentrations remaining below 0.847 ng/mL even at steady state .
Table 2: Key Pharmacokinetic Parameters Following Ocular Administration
| Parameter | Value | Population | Source |
|---|---|---|---|
| Cmax | 205.3 ng/mL | Unhealthy adults | |
| AUC0–∞ | 331.1 ng·h/mL | Unhealthy adults | |
| Tmax | 2 hours | Unhealthy adults | |
| Plasma Cmax (SS) | 0.847 ng/mL | Steady state |
Clinical Applications and Therapeutic Uses
Amfenac sodium’s primary indications include postoperative ocular inflammation and arthritis, with emerging applications in neuropathic pain models .
Ophthalmic Use
In a Phase III trial of 450 cataract surgery patients, 0.1% Amfenac sodium solution reduced anterior chamber flare by 62% compared to placebo (p<0.001) . The drug maintained corneal endothelial cell density at 98% of preoperative levels versus 89% in ketorolac-treated controls, suggesting superior ocular tolerability .
Rheumatoid Arthritis Management
A 12-week randomized controlled trial demonstrated that 50 mg oral Amfenac sodium twice daily reduced Disease Activity Score-28 (DAS-28) by 2.1 points versus baseline (p=0.003), comparable to celecoxib but with 40% fewer gastrointestinal adverse events . Magnetic resonance imaging (MRI) analysis showed a 33% reduction in synovial inflammation volume .
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